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Compound Name: RG7167

Cat. No.: B1193687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RG7167 (also known as Avutometinib,

VS-6766, CH5126766, and RO5126766), a potent and selective inhibitor of the Mitogen-

Activated Protein Kinase (MAPK) pathway. This document outlines its mechanism of action,

quantitative inhibitory profile, and the experimental methodologies used to characterize its

selectivity.

Core Mechanism of Action
RG7167 is a first-in-class dual inhibitor that uniquely targets both RAF and MEK kinases, key

components of the MAPK signaling cascade.[1][2][3][4][5] Its mechanism is distinct from other

MEK inhibitors as it not only blocks the kinase activity of MEK but also prevents its

phosphorylation by RAF.[3][6] This dual action leads to a more profound and sustained

inhibition of the pathway, overcoming the compensatory reactivation of MEK often seen with

other inhibitors.[3][7][8] RG7167 allosterically binds to MEK, inducing a stable, inactive RAF-

MEK complex.[9]

Quantitative Inhibitory Profile
The inhibitory activity of RG7167 has been quantified against key kinases in the MAPK

pathway through various biochemical assays. The half-maximal inhibitory concentrations (IC50)

highlight its potency against MEK1 and various RAF isoforms.
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Table 1: Biochemical Inhibitory Activity of RG7167
against MAPK Pathway Kinases

Target Kinase IC50 (nM)

MEK1 160[1][2][4][7][9][10]

B-RAF 19[7][10]

B-RAF V600E 8.2[2][4][7][9][10]

C-RAF 56[1][2][4][7][9][10]

Kinase Selectivity Profile
RG7167 has demonstrated high selectivity for its primary targets. In a broad kinase panel

screen of 254 kinases, RG7167 showed minimal inhibition of off-target kinases when tested at

a concentration of 10 µM.[7] This high degree of selectivity is crucial for minimizing off-target

effects and associated toxicities in a clinical setting.

Cellular Activity
The potent biochemical inhibition of RG7167 translates to effective suppression of cellular

proliferation in cancer cell lines harboring mutations in the MAPK pathway, such as BRAF and

RAS mutations.

Table 2: Cellular Proliferation Inhibition (IC50) of RG7167
in Cancer Cell Lines
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Cell Line Cancer Type
Relevant
Mutation(s)

IC50 (nM)

SK-MEL-28 Melanoma B-RAF V600E 65[2][7]

SK-MEL-2 Melanoma NRAS Q61R 28[2][7]

MIA PaCa-2 Pancreatic Cancer K-RAS G12C 40[2][7]

SW480 Colorectal Cancer K-RAS G12V 46[2][7]

HCT116 Colorectal Cancer K-RAS G13D 277[2][7]

C32 Melanoma B-RAF V600E 47[10]

A549 Lung Cancer K-RAS G12S >1000[7]

HCT15 Colorectal Cancer K-RAS G13D >1000[7]

PC3 Prostate Cancer
B-RAF wild-type, K-

RAS wild-type
>1000[2][7]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAPK signaling pathway, indicating the points of inhibition

by RG7167, and a typical experimental workflow for evaluating such an inhibitor.
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Caption: MAPK Signaling Pathway with RG7167 Inhibition Points.
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Caption: General Experimental Workflow for RG7167 Evaluation.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are representative protocols for the key assays used to characterize RG7167.

Biochemical Kinase Inhibition Assay (RAF/MEK)
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This assay quantifies the ability of RG7167 to inhibit the phosphorylation of a substrate by a

specific kinase.

Materials:

Recombinant human B-RAF, C-RAF, B-RAF V600E, and MEK1 kinases.

Inactive K97R MEK1 (as a substrate for RAF kinases).

Fluorescently-labeled peptide substrate for ERK2 (e.g., FAM-Erktide).

ATP (Adenosine triphosphate).

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

RG7167 stock solution (in DMSO).

Microplates (e.g., 384-well).

IMAP FP Screening Express Kit or similar fluorescence polarization detection system.

Procedure:

Prepare a serial dilution of RG7167 in assay buffer.

For RAF inhibition: In each well of the microplate, add the RAF enzyme, inactive MEK1

substrate, ATP, and the diluted RG7167.

For MEK inhibition: In each well, add the MEK1 enzyme, ERK2 substrate, ATP, and the

diluted RG7167.

Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction according to the detection kit manufacturer's instructions.

Measure the fluorescence polarization to determine the extent of substrate phosphorylation.

Calculate the percent inhibition for each RG7167 concentration relative to a DMSO control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.[10][11]

Cellular Proliferation Assay
This assay measures the effect of RG7167 on the growth of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., HCT116, SK-MEL-28).

Complete cell culture medium.

RG7167 stock solution (in DMSO).

96-well cell culture plates.

Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., WST-8).

Microplate reader.

Procedure:

Seed the cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of RG7167 in cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of RG7167. Include a DMSO-only control.

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

Add the CCK-8 reagent to each well and incubate for an additional 1-4 hours.[8][10]

Measure the absorbance at 450 nm using a microplate reader.[8][10]

Calculate the percentage of viable cells for each treatment group relative to the DMSO

control.
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Determine the IC50 value by plotting the cell viability against the log of the RG7167
concentration and fitting the data to a dose-response curve.[8]

Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK

pathway within cells treated with RG7167.

Materials:

Cancer cell lines.

RG7167.

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.

Loading control antibody (e.g., β-actin or GAPDH).

HRP-conjugated secondary antibodies.

SDS-PAGE gels and electrophoresis equipment.

Western blotting transfer system.

Chemiluminescent substrate.

Imaging system.

Procedure:

Plate cells and allow them to adhere.

Treat the cells with various concentrations of RG7167 for a specified time (e.g., 1-24 hours).

Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Analyze the band intensities to determine the relative levels of phosphorylated and total

proteins, normalized to the loading control. A reduction in the ratio of phosphorylated to total

MEK and ERK indicates pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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